![molecular formula C20H19N7O7 B8078310 CID 3080544](/img/structure/B8078310.png)
CID 3080544
Overview
Description
Scientific Research Applications
Probing Biological Systems : CID is used as a tool for studying biological processes, offering a way to tackle problems not accessible by classical genetic interference methods (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : The development of proteolysis-targeting chimera-based CID (PROTAC-CID) platforms enables inducible gene regulation and gene editing in human cells and mice (Ma et al., 2023).
Controlling Protein Localization and Function : A novel chemical inducer of protein dimerization facilitates rapid activation and deactivation with high spatiotemporal resolution, useful for controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
Solving Cell Biology Problems : CID has been instrumental in providing insights into lipid second messengers and small GTPases, particularly in understanding the "signaling paradox" (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture : CID, in the context of carbon isotope discrimination, has been applied to improve water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).
Development of Chemically Inducible Trimerization Systems : The creation of chemically inducible trimerization tools based on split FRB or FKBP with full-length FKBP or FRB, which expands the chemogenetics toolbox and enables new types of protein manipulation in live cells (Wu et al., 2020).
Future Directions
A study suggests that the LC-MS/MS method, which includes the quantification of 10-Formyl Folic Acid (CID 3080544), provides fast quantification of various folate vitamers and total folate content. This could be a proper substitute to the currently standardized but imprecise and time-consuming microbiological assay in the future .
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3080544 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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